N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide
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Overview
Description
“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide” is a chemical compound . It is used in chemical synthesis studies .
Molecular Structure Analysis
The molecular formula of the compound is C22H17IN2O3 . The average mass is 484.286 Da and the monoisotopic mass is 484.028381 Da .Scientific Research Applications
Catalytic and Enantioselective Reactions
Catalytic Enantioselective Reactions :N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide has been used in catalytic enantioselective aza-Reformatsky reactions with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives. These reactions maintain optical purity and exhibit excellent yields and high enantioselectivities, emphasizing its potential in asymmetric synthesis and chiral chemistry applications (Munck et al., 2017).
Asymmetric Alkynylation and Synthesis
Asymmetric Alkynylation :The compound has facilitated asymmetric alkynylation of cyclic imines, showcasing its versatility in creating optically active derivatives containing a carbon-carbon triple bond. This method provides a pathway for synthesizing 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with high enantioselectivity and has been used to perform transformations of the carbon-carbon triple bond for heterocyclic products (Ren et al., 2014).
Synthesis of N-Heterocycles
Biomass-Involved Synthesis :A biomass-involved strategy has been employed for the assembly of novel benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones. This process involves N-arylation reactions and chemo- and regio-selective intramolecular transformations, highlighting an eco-friendly approach to synthesizing diverse heterocycles (Zhang et al., 2015).
Synthetic Methodologies
Synthetic Modifications :The compound has been used in the construction of heteropropellanes, attracting attention for possible drug modifications and the creation of novel materials with unique physical properties. Such applications demonstrate the compound's potential in material science and medicinal chemistry (Konstantinova et al., 2020).
Mechanism of Action
While the specific mechanism of action for this compound is not provided, related compounds are known to be selective inhibitors of the Dopamine D2 receptor . They have potential applications in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Future Directions
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-2-24-19-10-6-7-11-21(19)28-20-13-12-17(14-18(20)22(24)25)23-29(26,27)15-16-8-4-3-5-9-16/h3-14,23H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMUWPNRYVVXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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